molecular formula C10H19NO3 B037142 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid CAS No. 59865-23-5

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

カタログ番号 B037142
CAS番号: 59865-23-5
分子量: 201.26 g/mol
InChIキー: AHQFCPOIMVMDEZ-HRDYMLBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. These properties can be determined through various laboratory experiments .

作用機序

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

将来の方向性

Future directions could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could enhance its properties .

特性

IUPAC Name

(E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQFCPOIMVMDEZ-UNISNWAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C(C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

CAS RN

59865-23-5
Record name 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2E)-2-BUTEN-1-YL-2,4,5-TRIDEOXY-2-(METHYLAMINO)-L-XYLONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4J8MGO8UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the molecular formula and weight of MeBmt?

A1: The molecular formula of MeBmt is C11H21NO3, and its molecular weight is 215.29 g/mol.

Q2: Are there any available spectroscopic data for MeBmt?

A2: Yes, spectroscopic data, particularly NMR (Nuclear Magnetic Resonance) data, is crucial for understanding MeBmt's conformation and interactions. Researchers have extensively used 1D and 2D NMR techniques to characterize the compound's structure and study its conformational dynamics in various solvents. [, , , ]

Q3: What is the primary biological significance of MeBmt?

A3: MeBmt is a key structural element of CsA, a potent immunosuppressive drug. While CsA itself binds to cyclophilin A (CyPA), research suggests that MeBmt plays a crucial role in the subsequent interaction with calcineurin, a protein phosphatase involved in T-cell activation. []

Q4: How does MeBmt contribute to CsA's immunosuppressive activity?

A4: While the exact mechanism is complex, research indicates that the specific orientation and conformation of the MeBmt side chain in CsA are critical for its immunosuppressive activity. Modifications to the MeBmt side chain can significantly impact CsA's ability to inhibit T-cell activation. [, , ]

Q5: Does MeBmt have any other biological activities?

A5: Studies have shown that certain CsA analogs with modifications to the MeBmt residue can exhibit unique biological profiles. Some analogs display reduced immunosuppressive activity while retaining strong binding affinity to CyPA. This suggests potential applications beyond immunosuppression, such as studying the physiological roles of extracellular CyPs. []

Q6: How do structural modifications to MeBmt affect CsA's activity?

A6: Modifications to the MeBmt side chain, such as altering the size and hydrophobicity of substituents, can significantly impact CsA's immunosuppressive activity. For instance, replacing the butenyl group with smaller alkyl groups generally leads to reduced activity. [, ]

Q7: What is the role of the double bond in the MeBmt side chain?

A7: The presence and stereochemistry of the double bond in MeBmt influence the conformation of the CsA molecule. Studies with dihydro-CsA, where the double bond is reduced, show altered immunosuppressive activity, highlighting the importance of this structural feature. [, ]

Q8: What is the significance of the methyl group at the C4 position of MeBmt?

A8: The methyl group at the C4 position of MeBmt contributes to the overall conformation and steric interactions of CsA. Modifications at this position, such as replacing the methyl group with hydrogen, can significantly affect the immunosuppressive activity of CsA analogs. []

Q9: How is MeBmt synthesized?

A9: The synthesis of MeBmt has been a subject of significant research. One approach involves a stereoselective aldol reaction, utilizing a chiral auxiliary to control the stereochemistry at the C2 and C3 positions of MeBmt. [, ]

Q10: Can MeBmt be modified to create CsA analogs?

A10: Yes, researchers have successfully synthesized CsA analogs with modified MeBmt residues. These modifications include introducing various functional groups, altering the stereochemistry at different carbon centers, and changing the length and saturation of the side chain. [, , , ]

Q11: How stable is MeBmt under different conditions?

A11: The stability of MeBmt is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Research has shown that CsA, and consequently its MeBmt residue, can undergo degradation under acidic conditions, leading to the formation of isocyclosporin A. []

Q12: What are some strategies to improve the stability of CsA formulations containing MeBmt?

A12: Researchers have explored various approaches to enhance CsA stability, including the development of prodrugs. One strategy involves modifying the hydroxyl group of MeBmt with different promoieties to improve solubility and control the release of CsA in vivo. []

Q13: What analytical techniques are used to characterize and quantify MeBmt?

A13: NMR spectroscopy plays a crucial role in characterizing the structure and conformation of MeBmt. Additionally, mass spectrometry (MS) techniques, particularly electrospray ionization MS, are valuable for identifying and quantifying MeBmt in CsA and its analogs. [, ]

Q14: How is computational chemistry used to study MeBmt and CsA?

A14: Molecular dynamics simulations and other computational techniques have been instrumental in understanding the conformational dynamics of CsA, including the role of MeBmt in its interactions with cyclophilin and calcineurin. These simulations help visualize the conformational changes CsA undergoes upon binding to its target proteins and elucidate the role of specific residues like MeBmt in this process. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。